(5-Formylpyridin-2-yl)boronic acid
Overview
Description
(5-Formylpyridin-2-yl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a pyridine ring with a formyl substituent at the 5-position
Scientific Research Applications
(5-Formylpyridin-2-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
Target of Action
The primary targets of (5-Formylpyridin-2-yl)boronic acid are organic groups that participate in electronically divergent processes with a metal catalyst . The compound is involved in the Suzuki–Miyaura (SM) coupling reaction, which conjoins chemically differentiated fragments .
Mode of Action
In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the synthesis of biologically active molecules, including heteroarylation for the synthesis of HIF-1 inhibitors . It is also used in the Suzuki coupling for the synthesis of stable dye-sensitized solar cells .
Pharmacokinetics
It is known that the compound is slightly soluble in water , which may affect its absorption and distribution in the body.
Result of Action
The compound’s action results in the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules . This makes it a valuable tool in organic synthesis, particularly in the pharmaceutical industry .
Action Environment
The compound is air sensitive and should be stored away from air and oxidizing agents . It should be kept in a cool, dry, and well-ventilated condition, and stored under inert gas . These environmental factors can influence the compound’s action, efficacy, and stability.
Future Directions
Boronic acids, including “(5-Formylpyridin-2-yl)boronic acid”, continue to be a topic of research due to their utility in organic synthesis . Future directions may include the development of new synthetic methods and applications, as well as further investigation into their physical and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Formylpyridin-2-yl)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation: This method involves the exchange of a halogen atom on a pyridine derivative with a metal, followed by borylation using trialkylborates.
Directed Ortho-Metallation (DoM) and Borylation: This approach uses metal-hydrogen exchange on a substituted pyridine, followed by borylation with trialkylborates.
Palladium-Catalyzed Cross-Coupling: Halopyridines can be coupled with tetraalkoxydiboron or dialkoxyhydroborane using palladium catalysts.
C-H or C-F Bond Activation: Iridium or rhodium catalysts can activate C-H or C-F bonds in pyridine derivatives, followed by borylation.
[4+2] Cycloaddition: This method involves cycloaddition reactions to form the boronic acid derivative.
Industrial Production Methods: Industrial production of this compound typically involves scalable versions of the above synthetic routes, with a focus on optimizing reaction conditions for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: (5-Formylpyridin-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: Formation of C-O bonds.
Substitution: Conversion of boron to other heteroatoms such as nitrogen (C-N) and halogens (C-X).
Protodeboronation: Formation of C-H bonds.
Coupling Reactions: Formation of new C-C bonds through homologations, olefinations, alkynylations, and Suzuki-Miyaura coupling
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or peracids.
Substitution: Uses reagents such as amines or halides under mild conditions.
Protodeboronation: Often employs acidic or basic conditions.
Coupling Reactions: Utilizes palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products: The major products formed from these reactions include various substituted pyridines, pyridine derivatives with extended conjugation, and complex organic molecules used in pharmaceuticals and materials science.
Comparison with Similar Compounds
(5-Formylpyridin-2-yl)boronic acid can be compared with other boronic acids and esters:
Properties
IUPAC Name |
(5-formylpyridin-2-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BNO3/c9-4-5-1-2-6(7(10)11)8-3-5/h1-4,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOXLPCTWDZMCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=C(C=C1)C=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101290726 | |
Record name | B-(5-Formyl-2-pyridinyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101290726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310404-07-9 | |
Record name | B-(5-Formyl-2-pyridinyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1310404-07-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-(5-Formyl-2-pyridinyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101290726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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